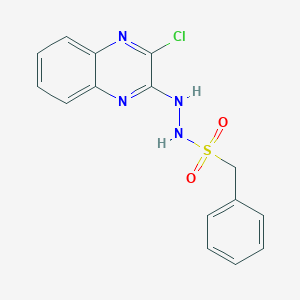
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide, also known as AQ-13, is a synthetic compound that has gained attention in the scientific community due to its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has also been shown to disrupt the microtubule network in cancer cells, which is essential for cell division.
Biochemical and Physiological Effects:
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been found to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, it has also been found to have some toxic effects on the liver and kidneys at high doses. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been shown to increase the levels of reactive oxygen species in cancer cells, leading to oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has several advantages for lab experiments, including its low toxicity in normal cells and its ability to inhibit the growth of various cancer cell lines. However, the complex synthesis method and the limited availability of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide may be a limitation for some researchers. In addition, the potential toxic effects of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide on the liver and kidneys may require additional precautions in lab experiments.
Future Directions
There are several future directions for the use of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide in cancer therapy. One direction is the development of more efficient synthesis methods to increase the availability of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide for research and clinical use. Another direction is the investigation of the potential synergistic effects of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide with other anticancer agents. Finally, the development of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide analogs with improved efficacy and reduced toxicity may be a promising direction for future research.
In conclusion, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is a synthetic compound that has shown potential as an anticancer agent through its inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. While the complex synthesis method and potential toxic effects may be limitations for some researchers, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has several advantages for lab experiments and future directions for its use in cancer therapy.
Synthesis Methods
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is synthesized through a multi-step process involving the reaction of 2-chloro-3-nitroquinoxaline with benzylamine, followed by reduction and sulfonation. The final product is obtained through the reaction of the intermediate product with hydrazine hydrate. The synthesis of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been shown to inhibit angiogenesis, the process by which tumors develop blood vessels to support their growth.
properties
Molecular Formula |
C15H13ClN4O2S |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N//'-(3-chloroquinoxalin-2-yl)-1-phenylmethanesulfonohydrazide |
InChI |
InChI=1S/C15H13ClN4O2S/c16-14-15(18-13-9-5-4-8-12(13)17-14)19-20-23(21,22)10-11-6-2-1-3-7-11/h1-9,20H,10H2,(H,18,19) |
InChI Key |
SXADBPDDEWLWOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NNC2=NC3=CC=CC=C3N=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NNC2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B263688.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)


